1,3-Bis(dibutylamino)propan-2-ol

Catalog No.
S16104990
CAS No.
5402-88-0
M.F
C19H42N2O
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(dibutylamino)propan-2-ol

CAS Number

5402-88-0

Product Name

1,3-Bis(dibutylamino)propan-2-ol

IUPAC Name

1,3-bis(dibutylamino)propan-2-ol

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H42N2O/c1-5-9-13-20(14-10-6-2)17-19(22)18-21(15-11-7-3)16-12-8-4/h19,22H,5-18H2,1-4H3

InChI Key

LJWZTCGLNIQHNW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(CCCC)CCCC)O

1,3-Bis(dibutylamino)propan-2-ol is an organic compound characterized by its unique structure, which includes two dibutylamino groups attached to a propanol backbone. Its molecular formula is C14H31N2O, and it features both tertiary amine and alcohol functionalities. This dual nature allows it to participate in a wide range of

  • Nucleophilic Substitution: The dibutylamino groups can act as nucleophiles in substitution reactions with electrophiles.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Polycondensation: It can react with other compounds to form polymers or resins.

Common reagents involved in these reactions include alkyl halides for substitution and oxidizing agents like potassium permanganate for oxidation.

Research indicates that 1,3-Bis(dibutylamino)propan-2-ol exhibits various biological activities. Compounds with similar structures have shown antimicrobial, antifungal, and antiviral properties. The mechanism of action often involves interaction with cellular membranes or specific biological targets, potentially affecting biochemical pathways within organisms. Its solubility and stability in different environments can influence its efficacy as a therapeutic agent.

Synthesis of 1,3-Bis(dibutylamino)propan-2-ol typically involves the reaction of dibutylamine with epichlorohydrin in an aqueous medium. The process generally follows these steps:

  • Nucleophilic Addition: Dibutylamine adds to the epoxide ring of epichlorohydrin.
  • Workup: The reaction mixture is neutralized and purified to isolate the desired compound.

Alternative methods may include variations in reaction conditions or the use of different solvents to enhance yield and purity.

1,3-Bis(dibutylamino)propan-2-ol finds applications across multiple domains:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Chemical Synthesis: Utilized in the production of polymers and resins due to its reactivity.
  • Surfactants: Its amphiphilic nature makes it suitable for use in formulations requiring surface-active properties.

Interaction studies involving 1,3-Bis(dibutylamino)propan-2-ol focus on its behavior in biological systems. Research suggests that it may interact with lipid bilayers, influencing membrane fluidity and permeability. These interactions are crucial for understanding its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 1,3-Bis(dibutylamino)propan-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,3-Bis(dimethylamino)-2-propanolTwo dimethylamino groups; lacks butyl chainsMore polar; higher reactivity due to smaller groups
1,3-Bis(diethylamino)-2-propanolTwo diethylamino groups; similar structureEthyl groups increase hydrophobicity
1,3-DibutylamineSingle dibutylamine group; lacks hydroxyl functionalitySimpler structure; less versatile in reactions
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanolContains terminal hydroxyl groups; more complex structureUsed as a catalyst for specific industrial applications

The uniqueness of 1,3-Bis(dibutylamino)propan-2-ol lies in its balance between hydrophobicity from the dibutyl chains and hydrophilicity from the hydroxyl group, allowing it to function effectively in diverse applications while participating in a wide range of

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.329713967 g/mol

Monoisotopic Mass

314.329713967 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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